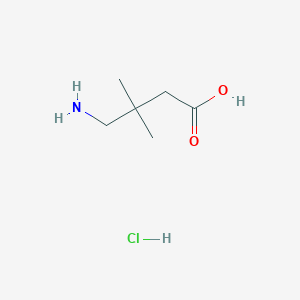

![molecular formula C15H17NO4S B2535712 [1-[[4-(Furan-2-yl)thiophen-2-yl]methylamino]-2-methyl-1-oxopropan-2-yl] acetate CAS No. 2379953-34-9](/img/structure/B2535712.png)

[1-[[4-(Furan-2-yl)thiophen-2-yl]methylamino]-2-methyl-1-oxopropan-2-yl] acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

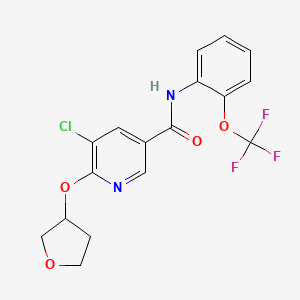

[1-[[4-(Furan-2-yl)thiophen-2-yl]methylamino]-2-methyl-1-oxopropan-2-yl] acetate, also known as FMA-1, is a chemical compound used in scientific research for its potential pharmacological effects. FMA-1 is a member of the class of compounds known as acetamides and is structurally similar to other compounds that have been studied for their therapeutic properties.

Wissenschaftliche Forschungsanwendungen

Synthesis of Potentially Bioactive Compounds

Research has demonstrated that the concise construction of furan and thiophene units plays a crucial role in the synthesis of potentially bioactive compounds. An efficient Lewis acid ZnCl2-catalyzed [4+1] annulation of alkylthio-substituted enaminones, or α-oxo ketene N,S-acetals, with sulfur ylides, affords 2-acyl-3-aminofuran derivatives. Similarly, the annulation of corresponding enaminothiones, or α-thioxo ketene N,S-acetals, with sulfur ylides efficiently proceeds to give multisubstituted 3-aminothiophenes. This method is highlighted for its wide substrate scopes, broad functional group tolerance, and providing a concise route to highly functionalized furans and thiophenes (He et al., 2020).

Antiprotozoal Agents

Another application includes the synthesis of antiprotozoal agents. Specifically, novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines have been synthesized and evaluated for their effectiveness against protozoal infections. These compounds have shown strong DNA affinities and excellent in vivo activity in the trypanosomal STIB900 mouse model, indicating their potential as therapeutic agents (Ismail et al., 2004).

Electrochromic Properties

The synthesis of new 2,5-di(thiophen-2-yl)furan-3-carbonitrile derivatives and investigation into the electrochromic properties of homopolymers and co-polymers with EDOT have been explored. These studies aim to develop materials with distinct electrochromic properties suitable for electronic display (ECD) applications, highlighting the importance of furan and thiophene derivatives in advancing material science (Abaci et al., 2016).

Enhanced Capacitance Properties

Research has also focused on the facile electrochemical polymerization of 2-(thiophen-2-yl)furan and the enhanced capacitance properties of its polymer in electrolyte solutions. This work aims to develop conducting polymers based on furan as promising electrode materials for supercapacitor applications, emphasizing the potential of furan and thiophene derivatives in energy storage technologies (Mo et al., 2015).

Wirkmechanismus

Target of Action

Thiophene-based analogs, which this compound is a part of, have been studied extensively and are known to interact with a variety of biological targets . These targets often play crucial roles in various biochemical processes, contributing to the compound’s diverse biological effects .

Mode of Action

Thiophene-based compounds are known to interact with their targets in a variety of ways, leading to changes in the target’s function . The specific interactions and resulting changes would depend on the exact nature of the target and the compound’s structure .

Biochemical Pathways

Thiophene-based compounds are known to influence a variety of biochemical pathways due to their interactions with multiple biological targets . The downstream effects of these interactions can vary widely, depending on the specific pathways and targets involved .

Pharmacokinetics

These properties would determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Thiophene-based compounds are known to have a variety of biological effects, which would be the result of their interactions with their targets and the subsequent changes in cellular function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of [1-[[4-(Furan-2-yl)thiophen-2-yl]methylamino]-2-methyl-1-oxopropan-2-yl] acetate . These factors could include the pH of the environment, the presence of other compounds, temperature, and more .

Eigenschaften

IUPAC Name |

[1-[[4-(furan-2-yl)thiophen-2-yl]methylamino]-2-methyl-1-oxopropan-2-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S/c1-10(17)20-15(2,3)14(18)16-8-12-7-11(9-21-12)13-5-4-6-19-13/h4-7,9H,8H2,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVIKLEXKVYDDCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C(=O)NCC1=CC(=CS1)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-allyl-4-(4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2535629.png)

![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid](/img/structure/B2535636.png)

![ethyl 3-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]oxymethyl]-1-benzofuran-2-carboxylate](/img/structure/B2535638.png)

![N-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2535641.png)

![2-(2-Methoxyphenyl)-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2535643.png)

![(E)-2-(4-Chlorophenyl)-N-[2-(4-ethylpiperazin-1-yl)ethyl]ethenesulfonamide](/img/structure/B2535645.png)